![molecular formula C22H25N3O B12890858 2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine CAS No. 918970-13-5](/img/structure/B12890858.png)
2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the p-tolyl group at the 2-position of the quinoline ring can be done via Friedel-Crafts alkylation.
Attachment of the Morpholinoethyl Group: This step involves nucleophilic substitution reactions where the morpholinoethyl group is introduced to the quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituents, potentially altering the biological activity of the compound.
Substitution: The compound can participate in various substitution reactions, especially at the nitrogen atoms, to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield quinoline carboxylic acids, while substitution reactions can produce a variety of N-substituted quinoline derivatives.
Applications De Recherche Scientifique
N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: May be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine is unique due to the presence of the morpholinoethyl and p-tolyl groups, which may confer specific biological activities and pharmacokinetic properties that are distinct from other quinoline derivatives.
Conclusion
N-(2-Morpholinoethyl)-2-(p-tolyl)quinolin-4-amine is a compound with significant potential in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable subject for further research and development.
Propriétés
Numéro CAS |
918970-13-5 |
|---|---|
Formule moléculaire |
C22H25N3O |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C22H25N3O/c1-17-6-8-18(9-7-17)21-16-22(19-4-2-3-5-20(19)24-21)23-10-11-25-12-14-26-15-13-25/h2-9,16H,10-15H2,1H3,(H,23,24) |
Clé InChI |
VSBCFBWXRWFQDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)
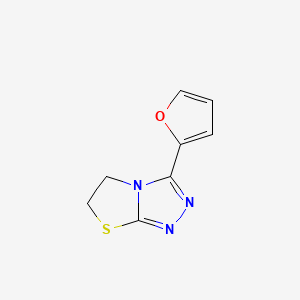
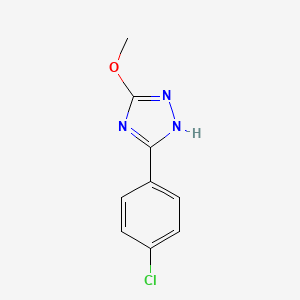

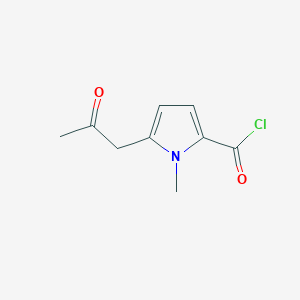
![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)
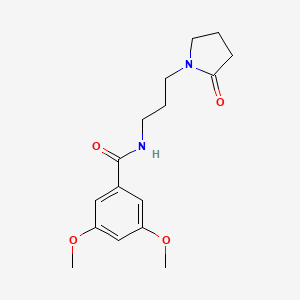
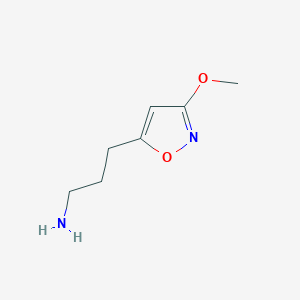




![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)

